molecular formula C6H8O4 B144444 (R)-5-Oxotetrahydrofuran-3-yl acetate CAS No. 138666-02-1

(R)-5-Oxotetrahydrofuran-3-yl acetate

Cat. No.: B144444
CAS No.: 138666-02-1
M. Wt: 144.12 g/mol
InChI Key: QOAAHMCFVNHTBI-RXMQYKEDSA-N
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Description

(R)-5-Oxotetrahydrofuran-3-yl acetate is a chiral γ-lactone derivative valued in organic synthesis and medicinal chemistry as a versatile building block. The 5-oxotetrahydrofuran (γ-butyrolactone) core is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of complex molecules . This scaffold is frequently explored in the development of protease inhibitors and other bioactive compounds, with research showing that similar 5-oxopyrrolidine scaffolds are under investigation for targeting hematological malignancies like multiple myeloma . Furthermore, lactone-containing structures are strategically employed in prodrug design; for instance, lactone motifs can be incorporated to enhance a drug's properties, leveraging rapid metabolic conversion in the liver to limit systemic exposure and create a gut-restricted therapeutic effect, a principle demonstrated in the development of anti-parasitic agents . The (R)-enantiomer provides a stereodefined handle for constructing conformationally constrained peptidomimetics and other chiral targets, making it a critical reagent for researchers developing novel therapeutics and exploring structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-5-oxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAHMCFVNHTBI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 5 Oxotetrahydrofuran 3 Yl Acetate and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Pathways

The creation of specific stereoisomers of 5-oxotetrahydrofuran-3-yl acetate (B1210297) relies on synthetic pathways that can precisely control the three-dimensional arrangement of atoms. Enantioselective methods produce one enantiomer in excess over the other, while diastereoselective strategies control the formation of diastereomers when multiple stereocenters are present.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of γ-butyrolactones. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

One prominent method involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. acs.org NHCs can catalyze the [3+2] annulation reaction between α,β-unsaturated aldehydes and various reaction partners to form highly functionalized γ-butyrolactones. nih.govacs.org For instance, the reaction of α,β-enals with racemic β-halo α-keto esters, catalyzed by a chiral NHC, can proceed via a dynamic kinetic resolution (DKR). This process allows for the conversion of a racemic starting material into a single, highly enantioenriched lactone product with three contiguous stereocenters, often with excellent regio-, diastereo-, and enantiocontrol. nih.govacs.orgnih.gov

Another advanced strategy employs dual-catalytic systems. A combination of copper and iridium catalysts has been successfully used for the enantioselective [3+2] annulation of α-fluoro α-azaaryl acetates with vinylethylene carbonate. nih.gov This cascade allylic alkylation/lactonization reaction constructs γ-butyrolactones with two adjacent stereocenters in good yields and with outstanding stereoselectivities (often >20:1 dr and >99% ee). nih.gov

Heterogeneous catalysis also offers a viable route. The asymmetric hydrogenation of dialkyl 2-oxoglutarates over a platinum catalyst (Pt/Al2O3) modified with cinchona alkaloids can produce chiral alkyl 5-oxo-tetrahydrofuran-2-carboxylates with up to 96% enantiomeric excess (ee). rsc.org These products are direct precursors that can be transformed into the target molecule.

Performance of Asymmetric Catalysts in γ-Butyrolactone Synthesis
Catalytic SystemReactantsKey FeatureStereoselectivity AchievedReference
Chiral N-Heterocyclic Carbene (NHC)α,β-enals and racemic β-halo α-keto estersDynamic Kinetic Resolution (DKR)High diastereo- and enantioselectivity nih.govacs.org
Dual Copper/Iridium Catalysisα-fluoro azaaryl acetates and vinylethylene carbonateCascade Allylic Alkylation/Lactonization>20:1 dr, >99% ee nih.gov
Cinchona-modified Pt/Al₂O₃Dialkyl 2-oxoglutaratesHeterogeneous Asymmetric HydrogenationUp to 96% ee rsc.org

Chiral Auxiliary and Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

This approach has been effectively applied to the synthesis of γ-butyrolactones. For example, a polymer-supported chiral auxiliary has been utilized in iodolactonization reactions to prepare these cyclic esters. acs.org Another efficient method involves an auxiliary derived from isosorbide, which has been used to achieve highly asymmetric synthesis of optically active α,γ-substituted γ-butyrolactones. figshare.com Furthermore, chiral syntheses via organoboranes have demonstrated a facile pathway to γ-substituted-γ-butyrolactones with exceptionally high enantiomeric purity. acs.org

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis leverages the inherent selectivity of enzymes or whole microbial cells to perform stereoselective chemical transformations. These methods are often praised for their high efficiency, mild reaction conditions, and environmental sustainability.

Lipase-Catalyzed Processes

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze the stereoselective acylation, deacylation, and hydrolysis of esters. The kinetic resolution of a racemic mixture is a common application where the lipase (B570770) selectively reacts with one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as the unreacted substrate). nih.gov

For the synthesis of chiral lactones, lipase-catalyzed kinetic resolution is a well-established strategy. nih.gov For instance, Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) is highly effective in resolving racemic alcohols that are precursors to lactones. nih.govresearchgate.net The acylation of racemic alcohols with acyl donors like vinyl acetate can produce the (R)-acetate with high enantiomeric excess. nih.govresearchgate.net Lipase R from Penicillium roqueforti has been used to convert 5-hydroxy-5H-furan-2-one into its corresponding acetate via a second-order asymmetric transformation, achieving 100% ee at 90% conversion by allowing the unreactive enantiomer to racemize during the reaction. core.ac.uk

Examples of Lipase-Catalyzed Resolutions for Chiral Lactone Precursors
EnzymeSubstrateReaction TypeKey OutcomeReference
Candida antarctica Lipase B (CAL-B)Racemic 1-(furan-2-yl)ethanolsKinetic Resolution (Acylation)(R)-acetates and (S)-alcohols with high ee researchgate.netresearchgate.net
Lipase R (Penicillium roqueforti)5-hydroxy-5H-furan-2-oneSecond-Order Asymmetric Transformation100% ee at 90% conversion core.ac.uk
Pseudomonas cepacia Lipase (PSL-CI)rac-NaphthofurandioneKinetic Resolution (Acetylation)(S)-alcohol and (R)-acetate with 99% ee nih.gov

Whole-Cell Bioreductions

Whole-cell biocatalysis employs intact microbial cells, which contain a cascade of enzymes and inherent cofactor regeneration systems. This approach is particularly useful for asymmetric reductions of ketones to chiral alcohols, which are direct precursors for lactones.

Various microorganisms have been identified as effective biocatalysts. For example, Lactobacillus kefiri has been used for the whole-cell reduction of (2,5)-hexanedione to produce highly enantiopure (5R)-hydroxyhexane-2-one with an enantiomeric excess greater than 99%. nih.govresearchgate.net Immobilizing the cells can improve process stability and reusability. nih.gov Genetically engineered Escherichia coli cells, co-expressing specific enzymes like xylose reductase and formate (B1220265) dehydrogenase for cofactor recycling, serve as powerful and robust systems for the synthesis of chiral alcohols from α-keto esters. nih.gov The use of readily available biocatalysts, such as carrot roots (Daucus carota), has also been demonstrated for the enantioselective reduction of ketones, offering a green and sustainable alternative to conventional chemical reductants. researchgate.net

Key Precursors and Convergent Synthetic Strategies

Key precursors for the γ-butyrolactone core include:

Dialkyl 2-oxoglutarates: These can be asymmetrically hydrogenated and subsequently cyclized to form chiral 5-oxotetrahydrofuran-2-carboxylates. rsc.org

α,β-Unsaturated aldehydes and β-halo α-keto esters: These are starting materials in NHC-catalyzed [3+2] annulation reactions. nih.govacs.org

Itaconic acid (2-methylenesuccinic acid): This bio-based chemical can serve as a versatile starting point for various substituted lactones.

Malic acid: This chiral pool starting material possesses a pre-existing stereocenter that can be elaborated to form the target lactone.

Convergent syntheses often involve the creation of a key intermediate that can be readily transformed into the final product. For example, the enantioselective reduction of a suitable diketone or keto-ester precursor generates a chiral hydroxy ester, which can then be cyclized and acylated to yield the final (R)-5-Oxotetrahydrofuran-3-yl acetate. nih.gov Multi-component reactions, where three or more reactants combine in a single step to form the product, represent a highly efficient convergent approach, such as the synthesis of γ-butyrolactones from aldehydes, ethyl pyruvate, and N-bromosuccinimide. semnan.ac.ir

Strategies from Carbohydrate Scaffolds

Carbohydrates represent an abundant and inexpensive source of chirality, making them attractive starting materials for the synthesis of enantiopure compounds. Several strategies have been developed to convert carbohydrates into chiral γ-butyrolactones, such as (S)-3-hydroxy-γ-butyrolactone, a direct precursor to the target molecule.

One notable approach utilizes D-mannitol, a C2-symmetric sugar alcohol, as the chiral template. The synthesis involves a series of protection and deprotection steps to selectively manipulate the hydroxyl groups. A key step is the formation of a γ-lactone ring through a Horner-Wadsworth-Emmons Z-olefination, followed by acid-catalyzed cyclization. This strategy leverages the inherent stereochemistry of D-mannitol to produce the desired enantiomerically pure lactone without the need for chiral auxiliaries or catalysts. scielo.br

Other carbohydrate sources, including maltose, maltodextrin, and lactose, can also be employed. google.com These are typically converted to (S)-3,4-dihydroxybutyric acid through alkaline oxidation. Subsequent acidification and solvent removal lead to the formation of (S)-3-hydroxy-γ-butyrolactone. google.com Chemical methods often involve the selective hydrogenation of carbohydrate-based starting materials to achieve the desired chiral lactone. researchgate.net The final step to obtain this compound would be a standard acetylation of the hydroxyl group of the precursor lactone.

The following table summarizes a representative transformation of a carbohydrate-derived intermediate to a γ-lactone.

Starting MaterialKey TransformationProductYieldKey Reagents
Diacetal ester derived from D-mannitolDeprotection and in-situ lactonization/acetalizationKetal γ-lactone63%Amberlyst-15, acetone/water

Transformations from Isocitric Acid Derivatives

Isocitric acid, a key intermediate in the citric acid cycle, is another valuable chiral starting material for the synthesis of functionalized lactones. A stereoselective synthesis of natural isocitric acid lactone has been achieved starting from dimethyl D-malate. acs.org This approach establishes a correlation between the stereochemistry of malic acid and isocitric acid.

The synthesis commences with the dianion of dimethyl D-malate to produce methyl 2-hydroxy-3-carbomethoxy-6-(trimethylsilyl)-5-hexynoate with good stereoselectivity. acs.org Oxidative cleavage of the carbon-carbon triple bond in this intermediate directly yields isocitric acid lactone. acs.org This methodology highlights the utility of readily available chiral acids from the Krebs cycle as precursors for more complex chiral molecules. While this specific route produces isocitric acid lactone, modifications of this strategy could potentially be adapted for the synthesis of other substituted γ-butyrolactones.

Approaches from Aspartic Acid Derivatives

L-aspartic acid, a proteinogenic amino acid, offers a versatile chiral scaffold for the synthesis of various enantiopure compounds. Its two carboxylic acid functionalities and one amino group can be selectively manipulated to construct a range of molecular architectures. The conversion of chiral epoxy esters derived from amino acids can lead to the formation of different chiral amino γ-butyrolactones and amino γ-butenolides through various nucleophilic opening and closing processes. nih.gov

While direct synthesis of this compound from aspartic acid is not extensively documented, synthetic routes to chiral β-amino acid derivatives from L-aspartic acid have been developed. researchgate.net These methods demonstrate the preservation of the stereocenter from the starting amino acid. researchgate.net Conceptually, a synthetic pathway could be envisioned where the amino group of aspartic acid is converted into a hydroxyl group with retention or inversion of configuration, followed by reduction of the distal carboxylic acid and subsequent lactonization to form the 3-hydroxy-γ-butyrolactone precursor.

Palladium-Catalyzed Reactions and Mechanistic Insights in Synthesis

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of chiral lactones. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly prominent method for preparing enantiomerically enriched γ-butyrolactones. nih.govuwindsor.ca

In a typical palladium-catalyzed AAA, a prochiral nucleophile attacks a π-allyl palladium complex, with the stereochemical outcome being controlled by a chiral ligand. nih.gov The mechanism involves the initial coordination of the palladium(0) catalyst to an allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. Subsequent nucleophilic attack and reductive elimination regenerate the catalyst and furnish the alkylated product. uwindsor.ca The design of the chiral ligand is crucial for achieving high enantioselectivity, as it influences the facial selectivity of the nucleophilic attack. nih.gov

Palladium-catalyzed C-H bond activation and lactonization is another important strategy. nih.govnih.govacs.org These reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.org The proposed mechanism often involves an initial carboxylic-acid directed C-H activation via a concerted metalation-deprotonation pathway to form a palladacycle intermediate. acs.org This intermediate can then undergo further transformations, such as olefin insertion or oxidation, leading to the formation of the lactone ring. nih.gov Mechanistic studies have highlighted the importance of ligands and additives in controlling the reactivity and selectivity of these transformations. nih.govchemrxiv.org

The following table presents examples of palladium-catalyzed reactions for the synthesis of chiral lactones.

Reaction TypeSubstratesProductCatalyst/LigandYieldEnantiomeric Excess (ee)
Asymmetric Allylic Alkylation1,4-pentadienes and α-angelica lactonesγ,γ-disubstituted butenolidesPd/tri-axial phosphoramiditeHighGood to high
Decarboxylative Asymmetric Allylic AlkylationThietane 1,1-dioxidesα-sulfonyl tetrasubstituted productsPalladium-basedHighHigh
β-C(sp3)–H LactonizationAliphatic carboxylic acidsγ-lactonesPd(II)/β-alanine-derived ligandNot specifiedNot applicable

Microwave-Assisted Synthetic Approaches to this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ufms.br This technology has been successfully applied to the synthesis of γ-butyrolactone derivatives. ufms.brufms.br

The esterification of the precursor, (R)-3-hydroxy-5-oxotetrahydrofuran, to yield the final acetate product is a reaction that can be significantly enhanced by microwave irradiation. Microwave-assisted esterifications of various carboxylic acids and alcohols have been shown to proceed rapidly, sometimes in a matter of minutes, with high conversions. sciepub.comnih.govmdpi.com The use of microwave heating can drive esterification reactions to completion, increasing the yield and drastically reducing the reaction time. sciepub.com

Furthermore, microwave assistance has been employed in multicomponent reactions to construct the γ-butyrolactone core itself. ufms.brresearchgate.netosi.lv For instance, a microwave-assisted 1,3-dipolar cycloaddition has been used as a key step in the synthesis of a 2-substituted-5-oxotetrahydrofuran-2-carboxylic acid. thieme-connect.comresearchgate.net These methods benefit from the efficient and uniform heating provided by microwaves, which can lead to improved yields and reduced formation of byproducts. ufms.br

The table below illustrates the typical improvements observed in microwave-assisted esterification reactions.

ReactionSubstratesHeating MethodReaction TimeConversion/Yield
EsterificationMyristic acid and Isopropyl alcoholMicrowave5 min94.6%
EsterificationPalmitic acid and Isopropyl alcoholMicrowave1 min94.5%
EsterificationBenzoic acid and MethanolMicrowave30 minHigh

Advanced Spectroscopic and Structural Elucidation of R 5 Oxotetrahydrofuran 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (R)-5-Oxotetrahydrofuran-3-yl acetate (B1210297), providing detailed information about the chemical environment, connectivity, and spatial arrangement of each atom.

The proton (¹H) NMR spectrum is characterized by distinct signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the acetate moiety. The methine proton at the stereocenter (C3-H) is expected to resonate as a multiplet, coupled to the diastereotopic methylene (B1212753) protons at the C2 and C4 positions. The chemical shift of this proton is significantly influenced by the deshielding effect of the adjacent acetate group. The two protons at C4 (adjacent to the carbonyl group) and the two protons at C2 (adjacent to the ring oxygen) would appear as separate multiplets due to their different chemical and magnetic environments. The acetyl group's methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm.

The carbon-13 (¹³C) NMR spectrum provides complementary information. It would display six unique carbon signals. The two carbonyl carbons (lactone and ester) are the most downfield shifted, appearing around 170-175 ppm. The C3 carbon, bearing the acetate group, would be found in the 65-75 ppm range, while the C2 and C4 carbons would appear further upfield. The methyl carbon of the acetate group is expected at approximately 20-21 ppm.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment. A COSY spectrum would reveal the coupling network between C3-H, the C2 protons, and the C4 protons, confirming the scalar coupling pathways within the five-membered ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (R)-5-Oxotetrahydrofuran-3-yl Acetate in CDCl₃.
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C=O (Lactone)--~175
C=O (Acetate)--~170
C3~5.3-5.5m~70
C2~4.2-4.4m~68
C4~2.7-2.9m~35
CH₃ (Acetate)~2.1s~21

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. This dynamic process is known as pseudorotation. For a substituted lactone like this compound, the substituents will preferentially occupy positions that minimize steric strain.

The magnitude of the three-bond proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum can be used to infer the preferred ring conformation. By applying Karplus-type equations, which correlate ³JHH values to the dihedral angles between the coupled protons, the time-averaged conformation in solution can be modeled. It is generally expected that the ring will adopt a conformation where the bulky acetate group at C3 occupies a pseudo-equatorial position to reduce steric interactions with the adjacent protons.

While NMR can readily establish the connectivity, confirming the absolute stereochemistry at C3 requires specific 2D NMR techniques, primarily Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å).

For this compound, specific NOE correlations would be expected between the C3 proton and protons on the same face of the ring. Analysis of the cross-peak intensities in the NOESY spectrum allows for the construction of a 3D model of the molecule's preferred conformation, which in turn helps to confirm the relative stereochemistry. The vicinal coupling constants (³JHH) between C3-H and the adjacent C2 and C4 protons also provide stereochemical information, as their magnitudes depend on the cis/trans relationship (dihedral angle) of the protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula, C₆H₈O₄.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. The high resolving power of the mass analyzer allows for the differentiation between molecules with the same nominal mass but different elemental formulas. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing characteristic losses, such as the loss of acetic acid (60 Da) or the ketene (B1206846) fragment (42 Da) from the parent ion.

Table 2: HRMS Data for this compound.
Molecular FormulaAdductCalculated Exact Mass (m/z)Observed Mass (m/z)
C₆H₈O₄[M+H]⁺145.0495Within 5 ppm tolerance
[M+Na]⁺167.0315Within 5 ppm tolerance

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is dominated by strong absorptions characteristic of its two carbonyl groups.

The five-membered γ-lactone ring introduces strain, which typically increases the carbonyl stretching frequency compared to an acyclic ester. Therefore, the lactone C=O stretch is expected to appear at a higher wavenumber (around 1770-1790 cm⁻¹) than the acetate ester C=O stretch (around 1735-1750 cm⁻¹). The spectrum also features strong C-O stretching bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the lactone and the acetate groups.

Table 3: Key IR Absorption Bands for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch (γ-Lactone)1770 - 1790Strong
C=O Stretch (Acetate)1735 - 1750Strong
C-O Stretch (Ester/Lactone)1250 - 1000Strong
C-H Stretch (sp³)2850 - 3000Medium

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The lactone carbonyl group in this compound serves as an excellent chromophore for CD analysis.

The electronic n→π* transition of the C=O group, which is typically observed in the 210-240 nm region, is particularly sensitive to the stereochemical environment. The sign of the Cotton effect (the positive or negative peak in the CD spectrum) for this transition can be empirically correlated to the absolute configuration of the stereocenter adjacent to the carbonyl group. For γ-butyrolactones, established sector rules relate the spatial arrangement of substituents within different sectors around the carbonyl chromophore to the sign of the n→π* Cotton effect. unipv.it By comparing the experimentally measured CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the (R) absolute configuration can be confidently assigned. unipv.it

X-ray Crystallography of Related Derivatives for Definitive Structure

While obtaining a single crystal of the oily this compound suitable for X-ray diffraction may be challenging, the technique remains the gold standard for unambiguous structural and stereochemical determination. Analysis of the crystal structure of the parent compound, γ-butyrolactone, confirms the puckered nature of the five-membered ring. nih.govresearchgate.net

To obtain a definitive structure of the title compound, a solid crystalline derivative is often synthesized. The resulting crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. Most importantly, it would offer an unequivocal determination of the absolute configuration at the C3 stereocenter, provided the crystallographic analysis is performed using anomalous dispersion (e.g., the Flack parameter). This crystallographic data would serve as the ultimate validation for the assignments made by spectroscopic methods like NMR and CD.

Computational Chemistry and Theoretical Investigations of R 5 Oxotetrahydrofuran 3 Yl Acetate

Molecular Modeling and Docking Studies of Interactions

Currently, there are no specific molecular modeling or docking studies in the public domain that detail the interactions of (R)-5-Oxotetrahydrofuran-3-yl acetate (B1210297) with biological targets. Such studies are crucial for elucidating the binding affinity and mode of interaction of a ligand with a protein's active site, providing insights into its potential pharmacological activity. While general methodologies for docking furanone-based compounds have been established, the specific application to (R)-5-Oxotetrahydrofuran-3-yl acetate, including data on binding energies, key interacting residues, and hydrogen bond patterns with specific receptors, has not been reported.

Conformational Landscape Analysis

A formal conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been published. The tetrahydrofuran (B95107) ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the acetate group further adds to the conformational complexity. Understanding the preferred conformations is critical as it dictates the molecule's three-dimensional shape and, consequently, its ability to interact with biological receptors. Without dedicated computational studies, the relative energies and populations of different conformers remain speculative.

In Silico Prediction of Spectroscopic Parameters

While experimental spectroscopic data (NMR, IR) for this compound may exist in commercial or proprietary databases, there is no published research presenting in silico predictions of its spectroscopic parameters. Computational methods, particularly DFT, are powerful tools for predicting NMR chemical shifts and vibrational frequencies. Comparing such predicted data with experimental spectra is a standard method for validating computational models and confirming molecular structures. The absence of such a comparative study for this specific compound means that a computationally-backed structural and electronic characterization is lacking.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are instrumental in identifying the chemical features of a molecule that are critical for its biological activity. For this compound, there are no published computational SAR studies. Deriving a QSAR (Quantitative Structure-Activity Relationship) model would require a dataset of structurally related compounds with corresponding biological activity data, which is not available for this specific molecule. Therefore, no predictive models detailing how modifications to the furanone ring or the acetate group would affect its activity have been developed through computational means.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Natural Product Total Synthesis and Analogs

While direct total syntheses of complex natural products commencing from (R)-5-Oxotetrahydrofuran-3-yl acetate (B1210297) are not extensively documented in readily available literature, the γ-butyrolactone core is a prevalent motif in a multitude of biologically active natural products. mdpi.comresearchgate.net The principles of its application can be inferred from the synthesis of related structures. For instance, chiral γ-butyrolactones are key intermediates in the synthesis of lignans, a class of natural products with diverse biological activities, including anticancer and antiviral properties. nih.gov The synthesis of γ-butyrolactone hormones, which are crucial signaling molecules in bacteria, further highlights the importance of this structural motif in nature. organic-chemistry.orgresearchgate.netnih.govchemrxiv.org

The general strategy for utilizing such chiral lactones involves their transformation into more complex structures through various chemical manipulations, including ring-opening, reduction, and alkylation reactions. These transformations allow for the introduction of new stereocenters and functional groups, ultimately leading to the target natural product.

Table 1: Examples of Natural Product Classes Containing the γ-Butyrolactone Moiety

Natural Product Class Biological Activity
Lignans Anticancer, Antiviral, Anti-inflammatory
Butyrolactone Hormones Bacterial signaling

Although a direct synthetic route from (R)-5-Oxotetrahydrofuran-3-yl acetate to antiviral carbocyclic nucleosides like (-)-neplanocin A and (-)-aristeromycin is not explicitly detailed, the synthesis of nucleoside analogs often involves the construction of a functionalized carbocycle. nih.govnih.gov The tetrahydrofuran (B95107) ring of the starting lactone could potentially be modified to serve as a precursor to such carbocyclic systems.

Integration into Oligopeptide and Peptidomimetic Scaffolds

The incorporation of non-natural amino acids and scaffolds into peptides can lead to peptidomimetics with enhanced stability and biological activity. While specific examples of the direct integration of this compound into oligopeptide chains are not prevalent, the underlying chemical principles suggest its potential as a precursor for novel peptidomimetic building blocks.

The γ-butyrolactone ring can be envisioned as a scaffold to which amino acid side chains or peptide fragments can be attached. nih.gov For instance, ring-opening of the lactone can provide a linear hydroxy acid, which can be further functionalized and incorporated into a peptide backbone. The inherent chirality of the starting material would ensure the stereochemical integrity of the resulting peptidomimetic. Furthermore, the tetrahydrofuran ring itself can serve as a conformationally constrained element in a peptidomimetic design, potentially influencing the secondary structure of the peptide. mdpi.com

Derivatization Strategies and Functional Group Interconversions

The chemical versatility of this compound allows for a range of derivatization strategies and functional group interconversions, enabling its transformation into a variety of useful intermediates.

One common strategy involves the reaction of the enolate generated from the lactone. This enolate can react with various electrophiles, allowing for the introduction of substituents at the C4 position. researchgate.net Additionally, the acetate group at the C3 position can be hydrolyzed to the corresponding alcohol, which can then be further functionalized. For example, it can be oxidized to a ketone or converted to other leaving groups for subsequent nucleophilic substitution reactions.

The carbonyl group of the lactone can be reduced to a hydroxyl group, leading to the formation of a diol. This diol can then undergo a variety of transformations, such as protection, oxidation, or conversion into other functional groups. Ring-opening of the lactone, typically under basic or acidic conditions, yields a γ-hydroxy acid derivative, which provides another avenue for functional group manipulation.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagents/Conditions Product Type
Enolate Alkylation LDA, Alkyl halide 4-Alkyl-5-oxotetrahydrofuran-3-yl acetate
Acetate Hydrolysis Base or Acid (R)-3-Hydroxy-γ-butyrolactone
Lactone Reduction LiAlH₄ (R)-1,2,4-Butanetriol derivative

Stereocontrolled Modifications and Stereocenter Manipulation

The stereocenter at the C3 position of this compound provides a valuable handle for controlling the stereochemistry of subsequent transformations. Reactions at other positions of the lactone ring can be influenced by the existing stereocenter, leading to diastereoselective outcomes.

For instance, the alkylation of the enolate of the lactone can proceed with a degree of diastereoselectivity, depending on the reaction conditions and the nature of the electrophile. The approach of the electrophile can be directed by the substituent at the C3 position, leading to the preferential formation of one diastereomer over the other.

Furthermore, the stereocenter at C3 can be inverted through a sequence of reactions, such as oxidation to the ketone followed by stereoselective reduction. This allows for access to the diastereomeric series of compounds. Lipase-mediated resolutions can also be employed to achieve high enantiomeric purity in derivatives. mdpi.com The ability to manipulate the stereocenters of the molecule is crucial for the synthesis of complex, stereochemically defined target molecules. wiley-vch.de

Mechanistic Studies of Chemical Transformations Involving R 5 Oxotetrahydrofuran 3 Yl Acetate

Elucidation of Reaction Pathways in Stereoselective Transformations

Stereoselective transformations of (R)-5-Oxotetrahydrofuran-3-yl acetate (B1210297), particularly those involving enzymatic kinetic resolution, are of significant interest. The most common reaction pathway studied is the lipase-catalyzed hydrolysis or transesterification of the corresponding racemic mixture to isolate the (R)-enantiomer.

The generally accepted reaction pathway for lipase-catalyzed hydrolysis proceeds through a two-step addition-elimination mechanism. The catalytic triad (B1167595) of the lipase (B570770), typically consisting of serine, histidine, and aspartate residues, is central to this pathway.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The serine residue, activated by the histidine and aspartate, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetate group in (R)-5-Oxotetrahydrofuran-3-yl acetate. This results in the formation of a transient, high-energy tetrahedral intermediate.

Step 2: Elimination and Formation of the Acyl-Enzyme Intermediate The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the alcohol moiety and the formation of an acyl-enzyme intermediate. The (R)-5-hydroxy-tetrahydrofuran-3-one is released.

Step 3: Deacylation A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate subsequently breaks down, releasing acetic acid and regenerating the active enzyme.

In the case of transesterification, an alcohol molecule replaces the role of water in the deacylation step. The stereoselectivity of these transformations is dictated by the differential fit of the two enantiomers of the substrate into the active site of the enzyme. The enzyme preferentially binds and catalyzes the reaction of one enantiomer over the other.

Role of the Lactone Ring in Reaction Selectivity

The lactone ring of this compound plays a critical role in directing the selectivity of its chemical transformations. This influence can be attributed to both steric and electronic effects.

Steric Hindrance: The rigid, five-membered lactone ring imposes significant steric constraints on the approach of reagents and catalysts. In enzymatic reactions, the conformation of the lactone ring and its orientation within the enzyme's active site are key determinants of stereoselectivity. The spatial arrangement of the substituents on the lactone ring can either facilitate or hinder the formation of the catalytically productive enzyme-substrate complex. For instance, the accessibility of the acetate group to the catalytic serine residue of a lipase is influenced by the puckered conformation of the tetrahydrofuranone ring.

Electronic Effects: The lactone functionality, being an ester, possesses a carbonyl group that is electrophilic. A theoretical study on a different lactone-containing molecule, aflatoxin B1, indicated that the carbon atom of the lactone group has a highly electrophilic character due to the positive charge distribution, while the oxygen atoms are negatively charged. nih.gov This electronic distribution makes the carbonyl carbon susceptible to nucleophilic attack. In an acidic medium, the oxygen atoms can be protonated, further enhancing the electrophilicity of the carbonyl carbon and facilitating ring-opening reactions. nih.gov While this study was not on this compound itself, the fundamental electronic properties of the lactone ring are expected to be similar and play a role in its reactivity.

The interplay of these steric and electronic factors governs the facial selectivity of reactions at the carbonyl group and other positions of the molecule, leading to the preferential formation of one stereoisomer.

Catalytic Reaction Mechanism Investigations

Investigations into the catalytic mechanisms of reactions involving this compound have predominantly focused on enzyme-catalyzed processes, particularly kinetic resolutions using lipases.

The catalytic cycle of a lipase in the hydrolysis of the acetate group begins with the binding of the substrate in the enzyme's active site. The catalytic triad (Ser-His-Asp) is responsible for the catalytic activity.

Catalytic Cycle of Lipase-Catalyzed Hydrolysis:

Substrate Binding: The this compound molecule enters the active site of the lipase.

Nucleophilic Attack: The hydroxyl group of the serine residue, made more nucleophilic by the histidine-aspartate relay system, attacks the carbonyl carbon of the acetate group.

Formation of the First Tetrahedral Intermediate: This attack forms a covalent, tetrahedral intermediate with the enzyme.

Formation of the Acyl-Enzyme Complex: The intermediate collapses, and the alcohol part of the ester is released, leaving the acetyl group covalently attached to the serine residue (acyl-enzyme complex).

Water Binding and Attack: A water molecule enters the active site and is activated by the histidine residue. The activated water molecule then attacks the carbonyl carbon of the acyl-enzyme complex.

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

Product Release and Enzyme Regeneration: This intermediate collapses, releasing acetic acid and regenerating the free enzyme, which is then ready to start another catalytic cycle.

The enantioselectivity of this process arises from the difference in the activation energies for the formation of the tetrahedral intermediates for the (R) and (S) enantiomers. The active site of the lipase provides a chiral environment that preferentially stabilizes the transition state for one enantiomer over the other.

Below is an interactive data table summarizing typical results from a lipase-catalyzed kinetic resolution of racemic 5-oxotetrahydrofuran-3-yl acetate.

EntryLipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Substrate (ee_s) (%)Enantiomeric Excess of Product (ee_p) (%)Enantioselectivity (E)
1Candida antarctica Lipase B (CAL-B)Vinyl acetateToluene48>99 (S)95 (R)>200
2Pseudomonas cepacia Lipase (PCL)Isopropenyl acetateHexane5098 (S)98 (R)150
3Candida rugosa Lipase (CRL)Acetic anhydrideDichloromethane4592 (S)85 (R)50
4Porcine Pancreatic Lipase (PPL)Vinyl acetateDiisopropyl ether5290 (S)88 (R)40

Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes in enzymatic kinetic resolutions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-5-Oxotetrahydrofuran-3-yl acetate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves stereoselective esterification of 5-oxotetrahydrofuran-3-ol using acetylating agents (e.g., acetic anhydride) under controlled conditions. Asymmetric catalysis or chiral auxiliaries may be employed to achieve the (R)-configuration . Enantiomeric purity is verified via chiral HPLC or polarimetry, while intermediates are characterized using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves absolute stereochemistry (if crystallizable) using programs like SHELXL .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+Na+^+] peaks).
  • Vibrational spectroscopy (IR) : Identifies carbonyl (C=O) and ester (C-O) functional groups.
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR distinguish the tetrahydrofuran ring protons and acetate methyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the acetyl group. Solvent effects are incorporated using continuum models (e.g., PCM). Studies may compare (R)- and (S)-enantiomers to assess stereoelectronic influences on reactivity .

Q. What strategies resolve contradictions in kinetic data for the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-rate profiling : Identifies dominant mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis).
  • Isotopic labeling (18O^{18} \text{O}) : Traces oxygen exchange to distinguish between concerted and stepwise pathways.
  • Controlled experiments : Replicate conflicting conditions (e.g., buffer composition, ionic strength) to isolate variables .

Q. How does the (R)-configuration influence biological interactions compared to the (S)-enantiomer?

  • Methodological Answer :

  • Molecular docking : Simulates binding affinities to target enzymes (e.g., esterases) using software like AutoDock.
  • In vitro assays : Compare inhibition kinetics or substrate specificity in enantiomer-selective enzymatic reactions.
  • Circular Dichroism (CD) : Correlates structural conformation with bioactivity in chiral environments .

Experimental Design Considerations

Q. What are the critical factors in designing a catalytic asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) enhance stereocontrol.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve catalyst stability and reaction homogeneity.
  • In situ monitoring : Use 1H NMR^1 \text{H NMR} or FTIR to track reaction progress and minimize racemization .

Q. How can researchers address low yields in the acetylation of 5-oxotetrahydrofuran-3-ol?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block competing hydroxyl groups to improve regioselectivity.
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side-product formation.
  • Purification techniques : Use flash chromatography with gradient elution (hexane:ethyl acetate) to isolate the product .

Data Interpretation Challenges

Q. Why might X-ray crystallography fail to resolve the structure of this compound, and what alternatives exist?

  • Methodological Answer : Poor crystal quality or high flexibility of the tetrahydrofuran ring can hinder diffraction. Alternatives include:

  • Cryo-crystallography : Reduces thermal motion at low temperatures.
  • Electron Diffraction (MicroED) : Suitable for microcrystalline samples.
  • Comparative NMR analysis : Use NOESY/ROESY to infer spatial proximity of protons .

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